molecular formula C22H24F3N7 B11030168 N-(2-methylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

N-(2-methylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11030168
M. Wt: 443.5 g/mol
InChI Key: UAUFVTAMMZPMEA-UHFFFAOYSA-N
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Description

N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-(2-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a piperazine moiety, and a trifluoromethyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-(2-METHYLPHENYL)AMINE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, cyanuric chloride can be reacted with amines to form the triazine core.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions. This involves reacting the triazine core with a piperazine derivative in the presence of a suitable base.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Final Coupling: The final step involves coupling the triazine-piperazine intermediate with 2-methylaniline under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-(2-METHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-(2-METHYLPHENYL)AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties.

    Biological Research: It is used in biological assays to study its effects on various biological pathways.

    Chemical Research: The compound serves as a model compound for studying the reactivity and properties of triazine derivatives.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-(2-METHYLPHENYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-(2-CHLOROPHENYL)AMINE
  • N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-(2-FLUOROPHENYL)AMINE

Uniqueness

N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-(2-METHYLPHENYL)AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24F3N7

Molecular Weight

443.5 g/mol

IUPAC Name

2-N-(2-methylphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24F3N7/c1-15-5-2-3-8-18(15)27-21-29-19(28-20(26)30-21)14-31-9-11-32(12-10-31)17-7-4-6-16(13-17)22(23,24)25/h2-8,13H,9-12,14H2,1H3,(H3,26,27,28,29,30)

InChI Key

UAUFVTAMMZPMEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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